2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
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Description
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C13H8BrF5N2S and its molecular weight is 399.18. The purity is usually 95%.
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Scientific Research Applications
Chemotherapy for Alveolar Hydatid Disease
Benzimidazoles, including compounds like 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole, have been widely utilized in the treatment of Alveolar Hydatid Disease (AHD), a parasitic infection caused by Echinococcus multilocularis. A study demonstrated that a specific prodrug of a benzimidazole compound showed significant morphological damage to the tegument and protoscolices of Echinococcus multilocularis metacestodes after treatment, indicating the potential of this compound class in chemotherapy for AHD (Walchshofer et al., 1990).
Applications in Pharmacology
Anxiolytic and Analgesic Agents
Benzimidazole derivatives, such as 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole, have been synthesized and evaluated for their anxiolytic and analgesic properties. In a study, novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and their anxiolytic properties were evaluated using elevated plus maze and open field tests, while their analgesic effects were assessed using tail flick and hot plate methods. Compounds from this class exhibited significant anxiolytic and analgesic potential, indicating their promise as therapeutic agents (Maltsev et al., 2021).
Properties
IUPAC Name |
[2-(2-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF5N2S/c14-10-4-2-1-3-9(10)13-20-11-6-5-8(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMZZOYLYFQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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